1,1,1-Trichloroheptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloroheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFUVDNFWZHPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438547 | |
| Record name | Heptane, 1,1,1-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3922-26-7 | |
| Record name | Heptane, 1,1,1-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1,1,1 Trichloroheptane
Established Synthetic Routes to 1,1,1-Trichloroheptane
The synthesis of this compound is primarily achieved through radical addition reactions, a versatile and powerful tool in organic chemistry. numberanalytics.com These methods involve the addition of a radical species to an alkene, leading to the formation of a new carbon-carbon bond. libretexts.org
Radical Addition Reactions in this compound Synthesis
Radical addition reactions are a cornerstone for the synthesis of this compound. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com The propagation step is key, where a radical adds to an alkene to form a new radical, which then continues the chain. youtube.com
Atom-transfer radical addition (ATRA) is a significant method for creating carbon-carbon bonds and is particularly useful for the synthesis of this compound. rsc.org This process involves the addition of a polyhalogenated alkane, such as carbon tetrachloride (CCl4), across a double bond. researcher.life The reaction is typically catalyzed by a transition metal complex, which facilitates the transfer of a halogen atom to generate a radical intermediate.
In the context of this compound synthesis, the ATRA reaction involves the addition of the trichloromethyl radical (•CCl3), generated from carbon tetrachloride, to 1-hexene (B165129). This addition is regioselective, with the trichloromethyl group adding to the less substituted carbon of the alkene, and the chlorine atom adding to the more substituted carbon. This "anti-Markovnikov" addition is a characteristic feature of radical additions to alkenes. masterorganicchemistry.com
Several catalytic systems have been developed to promote this reaction efficiently. For instance, copper complexes with ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) have been shown to be effective catalysts. rsc.org In the presence of a radical initiator such as AIBN (2,2'-azobis(2-methylpropionitrile)), these copper complexes can catalyze the addition of carbon tetrachloride to 1-hexene to produce 1,1,1-trichloro-3-chloroheptane, which can be subsequently reduced to this compound. The efficiency of the reaction can be high, with yields of the monoadduct reaching up to 89%. rsc.org Ruthenium complexes, such as [RuCl2(PPh3)3], have also been utilized to catalyze the Kharasch reaction, a type of ATRA reaction, with good to excellent regioselectivities. researcher.life
The general mechanism for the ATRA of CCl4 to 1-hexene is as follows:
Initiation: The catalyst abstracts a chlorine atom from CCl4 to form a trichloromethyl radical (•CCl3) and a metal-chloride species.
Propagation: The •CCl3 radical adds to the double bond of 1-hexene, forming a new carbon-centered radical. This radical then abstracts a chlorine atom from another molecule of CCl4, yielding the product 1,1,1-trichloro-3-chloroheptane and regenerating the •CCl3 radical to continue the chain.
Termination: The reaction is terminated by the combination of two radicals.
Recent research has explored the use of novel materials as catalysts for radical reactions. One such material is few-layer black phosphorus (FL-BP), a two-dimensional material that has shown catalytic activity in radical addition reactions. d-nb.info The unique electronic and structural properties of FL-BP, particularly the presence of lone pair electrons, are believed to be responsible for its catalytic behavior. d-nb.info
FL-BP has been demonstrated to catalyze the radical coupling of alkyl halides with alkenes. d-nb.info For instance, it can facilitate the addition of bromotrichloromethane (B165885) (CBrCl3) to 1-hexene to form 3-bromo-1,1,1-trichloroheptane. d-nb.info This reaction proceeds faster than with some low-valence metal catalysts, highlighting the potential of FL-BP as an efficient catalyst in organic synthesis. d-nb.info The catalytic activity is dependent on the delamination of the black phosphorus material, as pristine, non-exfoliated black phosphorus is inactive. d-nb.info
The proposed mechanism involves the FL-BP acting as a radical initiator or mediator. The more electron-rich the 2D material, the higher its catalytic activity. d-nb.info This opens up new avenues for designing metal-free catalytic systems for radical reactions.
Table 1: Comparison of Catalytic Systems for Radical Addition to 1-Hexene
| Catalyst System | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Copper/Me6TREN/AIBN | CCl4 | 1,1,1,3-Tetrachloroheptane | 89% | rsc.org |
| RuCl2(PPh3)3 | CCl4 | 1,1,1,3-Tetrachloroheptane | Good to Excellent | researcher.life |
The formation of this compound can also occur through the direct combination of a trichloromethyl radical (•CCl3) and a heptyl radical. However, this is generally a termination step in a radical chain reaction rather than a primary synthetic route. In the context of the radical addition of CCl4 to 1-hexene, the primary product is 1,1,1,3-tetrachloroheptane. The formation of this compound would require a subsequent reduction step to remove the chlorine atom at the C-3 position.
Alternatively, if a heptyl radical is generated in the presence of a source of trichloromethyl radicals, their combination could lead to this compound. The generation of specific alkyl radicals can be achieved through various methods, but controlling the selective combination of two different radical species is a significant challenge in synthetic chemistry.
Catalytic Systems for Radical Synthesis (e.g., Few-Layer Black Phosphorus)
Chemo-selective and Regio-selective Synthetic Approaches to Trichloroheptanes
Chemoselectivity and regioselectivity are crucial aspects of modern organic synthesis, allowing for the precise modification of molecules with multiple functional groups. nih.gov
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov In the synthesis of trichloroheptanes, this could involve, for example, the selective addition to one double bond in a diene or the selective reaction at a C-H bond in the presence of other functional groups. The development of chemoselective reactions is essential for creating complex molecules without the need for extensive protecting group strategies. nih.gov
Regioselectivity is the preference for bond formation at one position over another. In the radical addition to 1-hexene, the regioselectivity is dictated by the stability of the resulting radical intermediate. The addition of the trichloromethyl radical to the terminal carbon of 1-hexene results in a more stable secondary radical, leading to the formation of the 1,1,1-trichloro-3-chloroheptane isomer. This is an example of anti-Markovnikov addition. masterorganicchemistry.com
Several strategies have been developed to control chemo- and regioselectivity in the synthesis of halogenated compounds. These include the use of specific catalysts that can direct the reaction to a particular site, as well as substrate-directed approaches where a functional group within the starting material influences the outcome of the reaction. rsc.orgresearchgate.net For instance, FeCl3 has been used as a catalyst for the regioselective ring-opening of aryl oxiranes. rsc.org While not directly applied to this compound, these principles are fundamental to the design of synthetic routes for complex halogenated alkanes.
Reaction Mechanisms of this compound and Related Halogenated Heptanes
The reactions of this compound and other halogenated heptanes are primarily governed by the principles of radical and nucleophilic substitution reactions.
SN2 Mechanism: This is a one-step mechanism where a nucleophile attacks the carbon atom bearing the halogen, and the leaving group departs simultaneously. savemyexams.com The rate of an SN2 reaction is dependent on the concentration of both the halogenoalkane and the nucleophile. savemyexams.com Primary halogenoalkanes typically undergo SN2 reactions. savemyexams.com
SN1 Mechanism: This is a two-step mechanism that involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. savemyexams.com The rate of an SN1 reaction depends only on the concentration of the halogenoalkane. savemyexams.com Tertiary halogenoalkanes favor the SN1 pathway due to the stability of the tertiary carbocation. savemyexams.com
In the case of this compound, the carbon atom bearing the three chlorine atoms (C1) is sterically hindered, which would disfavor an SN2 reaction at this position. A reaction at one of the other carbon atoms along the heptane (B126788) chain would depend on the specific reactants and conditions.
Radical reactions are also significant for halogenated alkanes. The C-Cl bonds can undergo homolytic cleavage upon exposure to heat or UV light, generating radicals. These radicals can then participate in a variety of reactions, including substitution, addition to unsaturated systems, and rearrangement. numberanalytics.com The presence of the electron-withdrawing trichloromethyl group can influence the reactivity of the rest of the molecule.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon tetrachloride |
| 1-Hexene |
| Tris[2-(dimethylamino)ethyl]amine |
| 2,2'-Azobis(2-methylpropionitrile) |
| 1,1,1-Trichloro-3-chloroheptane |
| [RuCl2(PPh3)3] |
| Few-layer black phosphorus |
| Bromotrichloromethane |
| 3-Bromo-1,1,1-trichloroheptane |
| Heptyl radical |
| Trichloromethyl radical |
| Aryl oxiranes |
Investigations into Hydrodehalogenation Pathways
Hydrodehalogenation, the process of replacing a halogen atom with a hydrogen atom, is a critical transformation for chlorinated alkanes like this compound. This section examines two distinct approaches: reductive dechlorination using zero-valent metals and catalytic methods involving metal clusters.
Reductive Dechlorination by Zero-Valent Metals
The reaction of polychlorinated alkanes with zero-valent metals, particularly iron (ZVI), is a significant method for their degradation. dss.go.th This process, often termed reductive dechlorination or hydrogenolysis, involves the sequential replacement of chlorine atoms with hydrogen. regenesis.com For this compound, this pathway would be expected to proceed through 1,1-dichloroheptane and 1-chloroheptane, ultimately yielding heptane.
However, studies on the analogous compound 1,1,1-trichloroethane (B11378) (1,1,1-TCA) reveal a more complex mechanism than simple stepwise reduction. dss.go.th When 1,1,1-TCA reacts with zero-valent zinc (Zn) and iron (Fe), the observed products and their rates of formation suggest that intermediates like 1,1-dichloroethane (B41102) (1,1-DCA) are not formed and then consumed in a straightforward sequence. dss.go.th For example, the reaction with zinc rapidly produces ethane (B1197151) and 1,1-DCA, but separate experiments show that 1,1-DCA itself reacts too slowly to be a primary intermediate in ethane formation. dss.go.th
This suggests that multiple reaction pathways occur simultaneously. One dominant pathway is reductive dehalogenation (hydrogenolysis), while another possibility is dehydrohalogenation, which forms an alkene by eliminating a hydrogen and a halogen from adjacent carbons. epa.gov In the case of this compound, this would lead to 1,1-dichloro-1-heptene. However, with ZVI, dehydrohalogenation is often a minor pathway compared to hydrogenolysis. dss.go.th
The choice of metal significantly impacts the product distribution. Research on 1,1,1-TCA provides a model for the expected outcomes for this compound.
Table 1: Product Distribution from the Reaction of 1,1,1-Trichloroethane with Zero-Valent Metals Data adapted from studies on 1,1,1-TCA, a structural analog of this compound. dss.go.th
| Metal Reductant | Major Products | Minor Products | Key Observation |
|---|---|---|---|
| Zinc (Zn) | Ethane, 1,1-Dichloroethane (1,1-DCA) | - | Rapid formation of ethane that bypasses slower-reacting intermediates. dss.go.th |
| Iron (Fe) | 1,1-Dichloroethane (1,1-DCA) | Ethane, Ethylene, cis-2-Butene, 2-Butyne | Formation of coupling products suggests radical or carbenoid intermediates. dss.go.th |
| Copper-Plated Iron (Cu/Fe) | 1,1-Dichloroethane (1,1-DCA) | Ethane, Ethylene, cis-2-Butene, 2-Butyne, 1,1-Dichloroethene (1,1-DCE) | Trace amounts of dehydrohalogenation product (1,1-DCE) observed. dss.go.th |
These combined biotic and abiotic processes can lead to more rapid and complete degradation. regenesis.com Composite materials, such as those embedding ZVI and an organic carbon source like soluble starch in carrageenan microspheres, have been shown to significantly enhance the reductive dechlorination of 1,1,1-TCA, achieving removal efficiencies over 95%. nih.gov
Catalytic Hydrodehalogenation using Metal Clusters
Metal clusters represent a frontier in catalysis, offering highly active and selective sites for chemical transformations. These clusters can be molecular, like dinuclear molybdenum (Mo₂) complexes, or supported on materials like graphdiyne or metal oxides. researchgate.netchemrxiv.orgnih.gov
Research has demonstrated that Mo₂ clusters can effectively catalyze the hydrodehalogenation of various haloalkanes. researchgate.net These molecular catalysts can facilitate the transformation under specific conditions, providing a homogeneous catalytic system. The encapsulation of surfactant-free platinum clusters within metal-organic frameworks (MOFs) is another advanced strategy, creating highly active and selective nanocatalysts for reactions like alcohol oxidation, with potential applications in dehalogenation. nih.gov
Atomically dispersed catalysts, where individual metal atoms or tiny clusters are anchored to a support, offer maximal atom efficiency and unique reactivity. nih.gov An atomically dispersed iridium catalyst on an α-molybdenum carbide (α-MoC) support, for instance, has shown high efficiency in hydrogenation reactions. nih.gov The catalytic activity is often dependent on the cluster size, with single atoms or very small clusters exhibiting higher reactivity than larger aggregated particles. nih.gov The catalytic activity of silver nanoparticles, for example, is attributed to the readily available surface electrons. mdpi.com
Stereochemical Outcomes of Synthetic and Transformational Reactions
While this compound itself is achiral, its synthesis and subsequent reactions can involve intermediates or products with stereocenters, making the stereochemical outcome a crucial aspect of the reaction pathway.
A key example is found in the synthesis of precursors to this compound. The benzoyl peroxide-catalyzed free-radical addition of chloroform (B151607) to 1-hexyne (B1330390) yields a mixture of products, primarily cis- and trans-1,1,1-trichlorohept-2-ene. acs.orgresearchgate.net Under conditions of kinetic control, these isomers are formed in a specific ratio, which provides insight into the reaction mechanism. acs.org
The observed product distribution is explained by the formation of rapidly interconverting isomeric vinyl radical intermediates. acs.orgresearchgate.net The initial addition of the trichloromethyl radical (•CCl₃) to 1-hexyne can form two different vinyl radicals. These radicals can isomerize before they are "captured" by abstracting a hydrogen atom from a chloroform molecule to form the final product. The relative rates of isomerization and capture determine the final ratio of cis to trans products. acs.org
Table 2: Stereochemical Outcome of the Radical Addition of Chloroform to Alkylacetylenes Data based on kinetically controlled conditions. acs.orgresearchgate.net
| Reactant Acetylene | Product Isomers | Observed Ratio (cis:trans) | Postulated Intermediate |
|---|---|---|---|
| 1-Hexyne | 1,1,1-Trichlorohept-2-ene | 82:18 | Isomeric vinyl radicals |
| 1-Octyne | 1,1,1-Trichloronon-2-ene | 82:18 | Isomeric vinyl radicals |
In addition to the main adducts, an allylic rearrangement product, 1,1,3-trichlorohept-1-ene, is also formed. researchgate.net This highlights the complexity of radical reactions where multiple pathways can compete.
Mechanistic Studies of Functional Group Interconversions
The conversion of the trichloromethyl group in this compound to other functionalities is a key aspect of its chemistry. The mechanism of reductive dehalogenation by zero-valent metals provides a detailed case study of such an interconversion.
As established, a simple stepwise hydrogenolysis (replacement of Cl by H) does not fully account for the observed products in the reduction of 1,1,1-TCA, a close analog. dss.go.th A more refined mechanism proposes a sequence of single-electron transfer steps that form radical and carbenoid-like intermediates. dss.go.th This pathway, analogous to reduction by Cr(II) in aqueous solution, can explain both the rapid formation of fully reduced products like ethane and the appearance of coupling products like butene. dss.go.th
The proposed mechanistic sequence for the reduction of a 1,1,1-trichloroalkane (R-CCl₃) by a zero-valent metal (M⁰) is as follows:
First One-Electron Transfer: A dissociative electron transfer from the metal surface to the R-CCl₃ molecule generates a dichloroalkyl radical and a chloride ion.
R-CCl₃ + M⁰ → [R-CCl₃]•⁻ + M⁺ → R-ĊCl₂ + Cl⁻ + M⁺
Fate of the Dichloroalkyl Radical: The radical can undergo several reactions:
Hydrogen Abstraction: It can abstract a hydrogen atom from the solvent (e.g., water) to form the 1,1-dichloroalkane (R-CHCl₂).
Second One-Electron Transfer: It can be further reduced by the metal to form a chloroalkyl carbenoid or a related organometallic species. dss.go.th
R-ĊCl₂ + M⁰ → [R-C̈-Cl] + Cl⁻ + M⁺
Formation of Final Products: The chloroalkyl carbenoid is highly reactive. It can be further reduced and protonated to yield the fully saturated alkane (R-CH₃), bypassing the chloroalkane intermediate (R-CH₂Cl). This explains why chloroethane (B1197429) is not a significant observed intermediate in 1,1,1-TCA reduction. dss.go.th The radical and carbenoid species can also couple, leading to the formation of dimers like butene and butyne, which were observed in reactions with iron. dss.go.th
This mechanistic framework highlights that the functional group interconversion from a trichloromethyl group is not a simple substitution, but a complex series of electron transfers and radical/carbenoid reactions at the metal surface.
Advanced Spectroscopic and Structural Characterization of 1,1,1 Trichloroheptane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. chemistrystudent.com By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled. For 1,1,1-trichloroheptane, ¹H and ¹³C NMR, along with advanced 2D techniques, provide comprehensive structural information.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different sets of non-equivalent protons along its seven-carbon chain. libretexts.org The electron-withdrawing effect of the three chlorine atoms on C1 significantly deshields the adjacent methylene (B1212753) protons on C2, causing their signal to appear further downfield compared to the other methylene groups. oregonstate.edu The remaining methylene groups (C3-C6) would likely appear as a complex, overlapping multiplet in the typical alkane region (around 1.2-1.6 ppm). The terminal methyl (CH₃) protons at C7 are the most shielded and would appear as a triplet at the most upfield position due to coupling with the C6 methylene protons.
A pertinent example is found in the analysis of a derivative, 7-bromo-1,1,1-trichloroheptane. rsc.org In this molecule, the presence of two different halogen substituents at opposite ends of the chain allows for a clear demonstration of how ¹H NMR is used to probe a molecule's structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H2 (α to -CCl₃) | ~2.5 - 2.8 | Triplet (t) |
| H3 - H6 | ~1.2 - 1.6 | Multiplet (m) |
| H7 (-CH₃) | ~0.9 | Triplet (t) |
Note: Data is predicted based on general principles of NMR spectroscopy for haloalkanes. The reference standard for chemical shifts is Tetramethylsilane (TMS) at 0 ppm. savemyexams.com
In a proton-decoupled ¹³C NMR spectrum of this compound, each of the seven carbon atoms is expected to be in a unique chemical environment, thus giving rise to seven distinct signals. libretexts.org The carbon atom of the trichloromethyl group (C1) is significantly deshielded by the attached chlorine atoms and is expected to have a chemical shift in the range of 95-115 ppm. The adjacent carbon, C2, is also deshielded, though to a lesser extent. oregonstate.edu The signals for carbons C3 through C6 would appear in the typical aliphatic region (20-40 ppm), while the terminal methyl carbon (C7) would be the most shielded, appearing furthest upfield. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C1 (-CCl₃) | 95 - 115 |
| C2 | 45 - 55 |
| C3 | 30 - 40 |
| C4 | 25 - 35 |
| C5 | 25 - 35 |
| C6 | 20 - 30 |
| C7 (-CH₃) | 10 - 15 |
Note: Data is predicted based on established ¹³C NMR chemical shift ranges for haloalkanes and alkyl chains. oregonstate.edudocbrown.info
Two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity of atoms within a molecule. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful as it reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). libretexts.orgcolumbia.edu
For this compound, an HMBC spectrum would be crucial for confirming the assignment of the ¹H and ¹³C signals. Key expected correlations would include:
A three-bond correlation between the protons on C2 and the carbon at C1 (-CCl₃).
Two-bond correlations between the C2 protons and C1 and C3.
Correlations between the protons of the C7 methyl group and the carbons at C5 and C6.
These correlations provide a "map" of the carbon skeleton, connecting the different spin systems and confirming the linear heptyl chain attached to the trichloromethyl group. blogspot.comyoutube.com
While direct studies on this compound are not widely available, research on analogous molecules like stereoisomers of 2,4,6-trichloroheptane (B14730593) demonstrates the power of NMR in conformational analysis. capes.gov.brresearchgate.net The rotational freedom around the C-C single bonds in the heptane (B126788) chain gives rise to various conformers (rotational isomers).
The populations of these conformers can be studied by analyzing vicinal proton-proton coupling constants (³J_HH) and their temperature dependence. researchgate.net By applying relationships like the Karplus equation, which correlates the dihedral angle between protons to their coupling constant, the preferred conformations of the molecule in solution can be inferred. auremn.org.br Such studies would involve detailed analysis of the multiplets for the methylene protons, potentially requiring advanced simulation and modeling to extract the individual coupling constants. globalauthorid.com
Advanced NMR Techniques (e.g., HMBC) for Connectivity Determination
Vibrational Spectroscopy for Molecular Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of its alkyl chain and the carbon-chlorine bonds.
Key expected absorption bands include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds in the heptyl chain. libretexts.orgopenstax.org
C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the -CH₂- and -CH₃ groups are expected between 1350 cm⁻¹ and 1470 cm⁻¹. openstax.org
C-Cl Stretching: The carbon-chlorine stretching vibrations are highly characteristic. For compounds with a -CCl₃ group, strong and distinct absorption bands are expected in the fingerprint region, typically between 540 and 785 cm⁻¹. quimicaorganica.orgorgchemboulder.com
Furthermore, IR spectroscopy can be used for conformational analysis. Different rotational isomers (conformers) of a molecule can give rise to slightly different C-Cl stretching frequencies. researchgate.net By studying the IR spectrum at various temperatures, changes in the relative intensities of these bands can be observed, providing insight into the conformational equilibrium and the relative stabilities of the different conformers. auremn.org.brscispace.com
Raman Spectroscopy and its Application in Reaction Monitoring and Structural Probing
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, making it highly suitable for structural elucidation and real-time reaction monitoring. irdg.org The technique is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. spectroscopyonline.com For this compound, the Raman spectrum would be characterized by specific bands corresponding to the vibrations of its functional groups, such as C-H stretching, C-C stretching, and, most notably, the C-Cl stretching of the trichloromethyl group.
The application of Raman spectroscopy in reaction monitoring is particularly valuable due to its ability to perform in-situ, real-time analysis without the need for sample extraction. americanpharmaceuticalreview.com For instance, in a synthesis reaction producing this compound, one could monitor the disappearance of reactant-specific Raman bands and the simultaneous appearance of product-specific bands. irdg.orgoceanoptics.com The intensity of a characteristic band, such as the symmetric C-Cl stretch of the -CCl₃ group, could be plotted against time to determine reaction kinetics and endpoints. oxinst.com This approach has been successfully used to monitor various chemical processes, including polymerizations and solvent exchanges. irdg.orgspectroscopyonline.com
Table 1: Hypothetical Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |
|---|---|---|
| C-H Stretching (Aliphatic) | 2850 - 3000 | Strong intensity, typical for the hexyl chain. |
| CH₂ Scissoring/Bending | 1440 - 1470 | Medium intensity bands. |
| C-C Stretching | 800 - 1200 | Multiple bands forming a fingerprint of the carbon skeleton. |
| C-Cl Stretching (Symmetric) | 500 - 600 | A strong, polarized band characteristic of the CCl₃ group. |
| C-Cl Stretching (Asymmetric) | 700 - 800 | Medium to strong intensity bands. |
Normal Coordinate Analysis and Force Field Derivations for Polychlorinated Alkanes
Normal Coordinate Analysis (NCA) is a computational method used to analyze the vibrational spectra of molecules. It involves calculating the fundamental vibrational frequencies, their forms, and the potential energy distribution among the molecule's internal coordinates. This analysis is crucial for the definitive assignment of vibrational bands observed in Raman and infrared spectra.
For a class of compounds like polychlorinated alkanes, developing a reliable force field is the first step in NCA. nih.gov A force field is a set of parameters and equations that describes the potential energy of the molecule as a function of its atomic coordinates. scispace.com Force fields such as CHARMM and GROMOS are used in molecular dynamics simulations to predict physicochemical properties. nih.gov By optimizing a force field for polychlorinated alkanes, researchers can accurately predict the vibrational spectra of various members of this family, including this compound. This predictive power aids in the structural identification of new compounds and in understanding the conformational dynamics of the alkyl chain as influenced by the bulky, electron-withdrawing trichloromethyl group.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. researchgate.net It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for the analysis of volatile and semi-volatile organic compounds like this compound. wikipedia.org It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org In a typical GC-MS analysis, a sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and a mass spectrum is generated.
GC-MS is considered a "gold standard" for forensic and environmental substance identification because it provides two independent points of confirmation: the retention time from the GC and the mass spectrum from the MS. wikipedia.org For this compound, this technique would be used to confirm its presence in a sample, identify it in a complex mixture, and quantify its concentration. mdpi.comnih.gov The mass spectrum would show a molecular ion peak (if stable enough to be observed) and a characteristic fragmentation pattern, including the isotopic signature of the three chlorine atoms (a distinctive M, M+2, M+4, M+6 pattern).
Table 2: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Fragment | Notes |
|---|---|---|
| Molecular Formula | C₇H₁₃Cl₃ | |
| Molecular Weight | 202.53 g/mol | For isotopes ¹²C, ¹H, ³⁵Cl. |
| Retention Time | Column Dependent | Dependent on GC column type, length, and temperature program. |
| Molecular Ion [M]⁺ | m/z 202, 204, 206, 208 | Isotopic pattern due to three chlorine atoms. Often weak or absent. |
| Key Fragment [M-Cl]⁺ | m/z 167, 169, 171 | Loss of a chlorine radical. |
| Key Fragment [CCl₃]⁺ | m/z 117, 119, 121, 123 | Characteristic fragment for the trichloromethyl group. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry, primarily for the analysis of large, polar, and non-volatile molecules such as proteins and polymers. researchgate.netwikipedia.org The process involves creating a fine spray of charged droplets from a solution, from which solvent evaporates to yield gas-phase ions. nih.gov
For a small, neutral, and relatively non-polar molecule like this compound, ESI-MS is generally not the method of choice. ESI relies on the analyte existing as an ion in solution or being easily protonated or cationized. nih.gov Alkanes and their halogenated derivatives lack the functional groups (like amines or carboxylic acids) that readily accept or lose a proton. While some neutral compounds can be analyzed by forming adducts with cations (e.g., Na⁺), this is less efficient for non-polar species. Therefore, techniques like GC-MS, which utilize electron impact ionization for volatile neutral compounds, are far more suitable for the characterization of this compound. wikipedia.orgamericanpharmaceuticalreview.com
X-Ray Crystallography for Solid-State Structure Determination (if applicable to this compound or its analogs)
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a compound in its solid state. migrationletters.comglycoforum.gr.jp It works by diffracting a beam of X-rays off the ordered lattice of a single crystal, producing a diffraction pattern from which an electron density map and, ultimately, the precise arrangement of atoms can be calculated. glycoforum.gr.jp This method yields highly accurate data on bond lengths, bond angles, and molecular conformation. migrationletters.com
The applicability of X-ray crystallography to this compound is contingent upon the ability to grow a high-quality single crystal of the compound. nih.gov As a substituted heptane, it is expected to be a liquid at room temperature. Therefore, crystallographic analysis would require low-temperature crystallization techniques. If a suitable crystal could be obtained, the analysis would reveal the exact solid-state conformation of the hexyl chain and the precise geometry of the trichloromethyl group.
While no specific crystallographic data for this compound are readily available, the technique is widely applied to organic molecules. caltech.edu For analogs, particularly longer-chain or more substituted polychlorinated alkanes that are solid at room temperature, X-ray crystallography would be a standard and powerful tool for unambiguous structure determination. migrationletters.comresearchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium |
Computational Chemistry and Theoretical Studies of 1,1,1 Trichloroheptane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. ornl.gov These ab initio methods solve the Schrödinger equation for a given system, providing detailed information without the need for empirical parameters. ornl.gov For 1,1,1-trichloroheptane, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Density Functional Theory (DFT) are employed to determine its energetic and electronic properties. arxiv.orgiisermohali.ac.innih.gov
Table 1: Illustrative Energetic Properties from Quantum Chemical Calculations (Note: The following data are illustrative for a chloroalkane and not specific to this compound)
| Parameter | Description | Typical Calculated Value | Method |
|---|---|---|---|
| Total Energy | The total electronic energy of the molecule in its ground state. | Varies with method | DFT, MP2 |
| Heat of Formation (ΔHf) | The change in enthalpy when one mole of the compound is formed from its constituent elements. | - kcal/mol | DFT (with thermal corrections) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | - eV | DFT, HF |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | + eV | DFT, HF |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | - Debye | DFT, MP2 |
Molecular Dynamics Simulations and Conformational Preferences
Due to the flexibility of its seven-carbon chain, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations and conformational analysis are essential to explore the potential energy surface of the molecule and identify its most stable forms. researchgate.netarxiv.org These simulations model the movement of atoms over time, governed by a force field that describes the intramolecular and intermolecular forces. ibm.com
Studies on analogous molecules, such as stereoisomers of 2,4,6-trichloroheptane (B14730593), have demonstrated the power of these methods. ibm.comwiley.comacs.org For this compound, a conformational search would involve rotating the dihedral angles along the C-C backbone to locate energy minima. The trichloromethyl group at one end of the chain would significantly influence the conformational preferences due to steric hindrance and electrostatic interactions. The results of such an analysis would reveal the most populated conformations at a given temperature and the energy barriers to rotation between them. ic.ac.uk This understanding is critical as the conformation of the molecule can significantly affect its physical properties and reactivity.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret experimental spectra or to identify compounds. For this compound, quantum chemical calculations can predict its vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.
Vibrational analysis involves calculating the second derivatives of the energy with respect to atomic displacements. umich.edu This yields a set of vibrational modes and their corresponding frequencies. These calculated frequencies can be compared with experimental IR and Raman spectra to assign spectral bands to specific molecular motions, such as C-Cl stretching, C-H stretching, and CH2 bending modes. Studies on related molecules like 2,4-dichloropentane (B1605460) and 2,4,6-trichloroheptane have shown good agreement between calculated and observed frequencies, confirming the presence of specific conformers. wiley.comumich.edu
Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical spectra that are invaluable for assigning peaks in experimental NMR data and for confirming the structure of the molecule. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, which is influenced by the presence of the electron-withdrawing chlorine atoms.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Chloroalkane (Note: Data is illustrative and based on studies of related compounds like 2,4,6-trichloroheptane)
| Parameter | Atom/Group | Predicted Value | Experimental Value |
|---|---|---|---|
| 13C NMR Chemical Shift | C1 (CCl3) | ~95-105 ppm | - |
| 1H NMR Chemical Shift | H on C2 | ~2.2-2.5 ppm | - |
| IR Vibrational Frequency | C-Cl Stretch | ~600-800 cm-1 | - |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including transition states and reaction pathways. researchgate.net For this compound, potential reactions of interest include dehydrochlorination, hydrolysis, and radical-initiated reactions. copernicus.org
By mapping the potential energy surface, computational chemists can identify the transition state structures for these reactions and calculate the activation energies. This information provides a quantitative understanding of the reaction kinetics. For example, in a base-catalyzed dehydrochlorination reaction, modeling could determine whether the abstraction of a proton from the C2 position occurs in a concerted (E2) or stepwise (E1) manner. Such studies on other chlorinated alkanes have shown that the reaction pathway is highly dependent on the structure of the alkane and the reaction conditions. slideshare.net
Structure-Reactivity Relationship Predictions for Chlorinated Alkanes
The study of a series of related compounds, such as chlorinated alkanes, allows for the development of structure-reactivity relationships (SRRs). oup.com Computational methods can quantify how changes in molecular structure affect reactivity. For chlorinated alkanes, factors such as the number and position of chlorine atoms significantly influence their chemical behavior. europa.eu
Analytical Methodologies for Detection and Quantification of 1,1,1 Trichloroheptane
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating 1,1,1-trichloroheptane from complex mixtures. researchgate.net Gas chromatography is particularly well-suited for volatile compounds like this compound, while high-performance liquid chromatography can be adapted for related, less volatile compounds.
Gas chromatography (GC) is a primary technique for the analysis of volatile chlorinated hydrocarbons. emerson.com The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. emerson.com
For the analysis of halogenated hydrocarbons like this compound, specific GC columns and conditions are employed to achieve optimal separation. A suitable column is a CP-Wax 57 CB fused silica (B1680970) column (50 m x 0.32 mm, 1.2 µm film thickness). gcms.cz A typical temperature program would start at 60°C and ramp up to 200°C at a rate of 2°C/min. gcms.cz Hydrogen can be used as the carrier gas. gcms.cz
Detectors:
Flame Ionization Detector (FID): The FID is a common detector that offers good sensitivity for hydrocarbons. epa.gov It measures the ions produced during the combustion of the organic compound in a hydrogen flame. nih.gov While sensitive, its response can vary depending on the effective carbon number of the analyte. researchgate.net
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly suitable for trace analysis of chlorinated substances like this compound. epa.gov It can achieve detection limits in the nanogram per liter (ng/L) range for volatile chlorinated hydrocarbons in aqueous samples. rsc.org
Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns, in addition to quantification. matec-conferences.org
The following interactive table outlines a hypothetical set of GC parameters for the analysis of this compound, based on methods for similar compounds.
| Parameter | Condition | Reference/Rationale |
|---|---|---|
| Technique | GC-Capillary | Standard for volatile organics gcms.cz |
| Column | Agilent CP-Wax 57 CB (50 m x 0.32 mm, 1.2 µm) | Proven for separation of 26 volatile halogenated hydrocarbons gcms.cz |
| Injector Temperature | 200°C - 250°C | Typical for volatile compounds gcms.cztandfonline.com |
| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC emerson.comgcms.cz |
| Oven Program | 60°C initial, ramp 2°C/min to 200°C | Based on separation of similar halogenated compounds gcms.cz |
| Detector | FID or ECD | FID for general hydrocarbon detection, ECD for high sensitivity to chlorinated compounds nih.govrsc.org |
| Detector Temperature | 250°C (FID) - 280°C (FID) | Typical operating temperatures gcms.cztandfonline.com |
While GC is the preferred method for a volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing less volatile or thermally unstable related compounds, such as long-chain chlorinated paraffins (LCCPs). epa.govtandfonline.com The determination of LCCPs is often challenging for GC due to their low vapor pressure. figshare.comresearchgate.net
Recent methods have utilized HPLC coupled with high-resolution mass spectrometry (HRMS) for the analysis of C18 and longer chlorinated paraffins. tandfonline.comnih.gov These methods often employ a C18 stationary phase and a mobile phase gradient of methanol (B129727) and an isopropanol-methanol-water mixture. chromatographyonline.com To enhance the ionization of chlorinated alkanes in the mass spectrometer, mobile phase additives like ammonium (B1175870) acetate (B1210297) or post-column addition of dichloromethane/acetonitrile mixtures may be used. tandfonline.comnih.gov Although developed for much larger molecules, these principles could be adapted to analyze potential non-volatile, high molecular weight impurities or degradation products associated with this compound.
Gas Chromatography (GC) with Various Detectors (e.g., FID)
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of this compound in complex matrices such as environmental samples requires robust sample preparation to isolate the target analyte and remove interfering substances. mdpi.com
The choice of extraction method depends on the sample type (e.g., water, soil) and the volatility of the compound.
Liquid-Liquid Extraction (LLE): This is a conventional method for water samples. A common procedure involves extracting a 1-liter water sample with a water-immiscible organic solvent like methylene (B1212753) chloride or hexane (B92381) in a separatory funnel. mdpi.com The organic extract is then dried and concentrated for GC analysis.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. rsc.org For volatile chlorinated hydrocarbons in water, SPME can achieve low detection limits and is comparable to US EPA methods. rsc.org The fiber containing the extracted analytes is then directly desorbed in the hot GC injector. scirp.org
Ultrasonic-Assisted Solvent Extraction: For solid matrices like soil, ultrasonic extraction is an efficient method. The soil sample is mixed with a suitable solvent, such as a hexane and ethyl acetate mixture, and subjected to ultrasonic waves to facilitate the transfer of the analyte from the sample matrix into the solvent. aimspress.commdpi.com
Following extraction, the sample often requires pre-concentration to reach detectable levels and clean-up to remove co-extracted matrix components that could interfere with the analysis.
Pre-concentration: The solvent volume of the extract is typically reduced to concentrate the analyte. A Kuderna-Danish (K-D) evaporator is often used for this purpose, where the extract is gently heated in a specialized flask, and the solvent vapors are condensed and collected, leaving the less volatile analyte behind in a concentrated form.
Clean-up: Extracted interferences can be removed using techniques like column chromatography. For instance, a Florisil® column can be used to separate chlorinated hydrocarbons from more polar interfering compounds. epa.gov The extract is passed through the column, and different fractions are collected. The fraction containing the target analyte is then used for analysis.
The following table summarizes common extraction and clean-up protocols applicable to the analysis of chlorinated hydrocarbons.
| Technique | Sample Matrix | Description | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Water | Extraction with an immiscible solvent like methylene chloride or hexane. | |
| Solid-Phase Microextraction (SPME) | Water, Air | Solvent-free extraction using a coated fiber, followed by thermal desorption in GC injector. | rsc.org |
| Ultrasonic Extraction | Soil, Sediment | Use of ultrasonic energy to enhance solvent extraction efficiency. | aimspress.com |
| Kuderna-Danish (K-D) Evaporation | Solvent Extracts | A gentle method for concentrating extracts to a smaller volume. | |
| Florisil® Column Cleanup | Solvent Extracts | Adsorption chromatography to remove polar interferences from the extract. | epa.gov |
Extraction from Environmental Samples
Trace Analysis and Impurity Profiling in Synthetic Products
The quality and purity of synthesized chemical products are critical. Trace analysis is employed to detect and quantify minute quantities of impurities, while impurity profiling aims to identify the full range of unintended substances present.
For chlorinated alkanes, the manufacturing process can result in a mixture of isomers and compounds with varying degrees of chlorination. nih.gov Technical mixtures of chlorinated paraffins, for example, may contain impurities that can influence their toxicological properties. researchgate.net Therefore, identifying the impurity profile of synthesized this compound is essential for quality control.
GC-MS is a powerful tool for this purpose, as it can separate and identify different chlorinated species present in the product. The process would involve dissolving the synthetic product in a suitable solvent and analyzing it using a high-resolution capillary GC column. The resulting chromatogram would show peaks for the main product (this compound) and any impurities. The mass spectrometer provides mass spectra for each peak, allowing for the identification of impurities based on their fragmentation patterns and comparison to spectral libraries. This is crucial as different compositions or impurity profiles can lead to different hazard classifications under regulations like REACH. europa.eu
Development of Novel Analytical Approaches for Chlorinated Heptanes
The detection and quantification of specific chlorinated alkanes, such as this compound, present significant analytical challenges due to their presence in complex environmental and biological matrices. Traditional methods, while robust, often face limitations in sensitivity, selectivity, and the ability to distinguish between structurally similar halogenated compounds. chromatographyonline.comnih.gov Consequently, research has focused on developing novel analytical approaches that offer enhanced separation efficiency, lower detection limits, and improved identification capabilities for chlorinated heptanes and related compounds.
Advancements in chromatography and mass spectrometry form the cornerstone of these new methodologies. While gas chromatography (GC) coupled with detectors like electron capture detectors (ECD) or mass spectrometry (MS) remains a standard for organohalogen analysis, innovations are pushing the boundaries of performance. chromatographyonline.com Two-dimensional gas chromatography (GC×GC), for instance, provides a substantial increase in peak capacity and separating efficiency, which is particularly useful for resolving target analytes from complex mixtures. chromatographyonline.com This technique can be paired with a simple detector like an ECD or a more sophisticated time-of-flight mass spectrometer (TOF-MS) for comprehensive screening of various halogenated compounds. chromatographyonline.com
Another area of significant development is in ionization and detection techniques that can differentiate between halogenated alkanes containing the same halogen atom. nih.govrsc.org Electron adsorption ionization ion mobility spectrometry (IMS) has shown high sensitivity for halogen-containing volatile organic compounds. nih.govrsc.org A novel approach within IMS involves continuously introducing the sample into the drift gas from the end of the drift region. nih.gov This method allows for the differentiation of halogenated alkanes based on their different electron attachment rates and reaction kinetic parameters, which can serve as fingerprint information for identification. rsc.org This is a notable improvement over traditional electron attachment detection methods that could not distinguish between volatile organic compounds containing the same halogen, as they produce the same product ions. nih.govrsc.org
The following tables summarize and compare some of the novel analytical approaches applicable to the analysis of chlorinated heptanes.
Table 1: Comparison of Advanced Chromatographic and Spectrometric Techniques for Halogenated Alkane Analysis
| Technique | Principle of Operation | Key Advantages for Chlorinated Heptane (B126788) Analysis | Limitations |
|---|---|---|---|
| Two-Dimensional Gas Chromatography (GC×GC-ECD/TOF-MS) | Employs two columns with different stationary phases for enhanced separation. The peak capacity is the product of the individual column capacities. chromatographyonline.com | - Greatly increased separation efficiency for complex matrices. chromatographyonline.com | - Complex data processing.
|
| Ion Mobility Spectrometry (IMS) with Novel Injection | Ions are separated based on their size and shape as they drift through a gas-filled tube under an electric field. Novel methods use kinetic parameters for identification. nih.govrsc.org | - High sensitivity for halogen-containing compounds. nih.govrsc.org | - Traditional methods cannot distinguish compounds forming the same product ions. nih.gov |
| Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) | Combines a quadrupole mass analyzer with a time-of-flight mass analyzer, often coupled with liquid chromatography (LC) or GC. americanpharmaceuticalreview.com | - High-resolution separation and detection. americanpharmaceuticalreview.com | - Higher equipment cost.
|
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. Can be used to analyze molecules not stable in aqueous phases required for reverse-phase HPLC. americanpharmaceuticalreview.com | - Avoids derivatization for unstable compounds. americanpharmaceuticalreview.com | - Fewer established methods compared to GC and HPLC.
|
Table 2: Innovations in Sample Preparation for Chlorinated Alkane Analysis
| Technique | Description | Key Research Findings/Advantages |
|---|---|---|
| Microextraction Techniques (e.g., SPME, SBSE) | Downscaled sample preparation approaches that minimize or eliminate solvent use by employing a solid phase or a small volume of solvent for extraction. csic.es | - Overcomes limitations of conventional sample preparation. csic.es |
| Dynamic Headspace Analysis | A technique where volatile organic compounds (VOCs) are purged from a sample matrix (e.g., blood) using an inert gas and trapped before being introduced to the GC. cdc.gov | - Enables detection at very low levels (nanogram per liter). cdc.gov |
Research on Environmental Behavior and Transformation of 1,1,1 Trichloroheptane
Environmental Fate and Transport Mechanisms of Chlorinated Alkanes
Chlorinated alkanes, particularly SCCPs, are recognized for their persistence in the environment, potential for bioaccumulation, and capacity for long-range transport. rsc.org Once released, these compounds tend to bind strongly to soil and sediment due to their hydrophobic nature. Their release into the environment can occur at various stages, including production, industrial use, and from products like plastics, paints, and sealants in which they are incorporated. toxoer.com
The primary transport mechanisms for chlorinated alkanes are atmospheric and aquatic. nih.gov Due to their semi-volatile nature, they can be transported over long distances in the atmosphere, leading to their detection in remote regions like the Arctic, far from significant industrial sources. canada.ca This long-range atmospheric transport is a key factor in their global distribution. nih.govnih.gov In aquatic systems, their low water solubility and high octanol-water partition coefficients (Kow) mean they predominantly adsorb to particulate matter. canada.caepa.gov This association with particles influences their transport in rivers and their eventual deposition in sediments. nih.govcanada.ca
The environmental distribution is widespread, with SCCPs being detected in various environmental compartments, including air, water, soil, and sediment. nih.govepa.govnih.gov Major "hotspots" of contamination are often found in highly industrialized regions. nih.gov For instance, a study in the Pearl River Delta, South China, found average SCCP concentrations of 18.3 ng/g in soil samples. acs.org Modeling studies have shown that decades of emissions have led to the pervasive presence of chlorinated paraffins globally. nih.govnih.gov
Interactive Data Table: Physicochemical Properties and Environmental Partitioning of SCCPs
| Property | Value Range | Implication for Fate and Transport |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 5.85 - 7.14 | High potential to adsorb to soil, sediment, and bioaccumulate in organisms. |
| Water Solubility | Low cdc.gov | Limited mobility in the dissolved phase in water; prefers partitioning to organic matter. |
| Vapor Pressure | Low (Semi-volatile) nih.gov | Allows for volatilization and subsequent long-range atmospheric transport. |
| Henry's Law Constant | High epa.gov | Facilitates rapid volatilization from water and soil surfaces into the atmosphere. |
Biotransformation and Biodegradation Pathways
The biodegradation of chlorinated alkanes is a slow process that is highly dependent on the specific compound structure and environmental conditions. Generally, degradation appears to be inhibited by higher chlorine content. inchem.org For SCCPs, biodegradation can occur under both aerobic and anaerobic conditions, though it is often incomplete.
Under aerobic conditions, some microorganisms can degrade SCCPs. inchem.org For example, studies have shown that certain bacterial strains, like Pseudomonas species, can metabolize chlorinated paraffins, although the process can be slow. nih.gov One proposed mechanism involves β-oxidation, which forms chlorinated fatty acids that are subsequently broken down. mst.dk Another study demonstrated that Escherichia coli could achieve a significant removal rate of SCCPs under pressurized pure oxygen, suggesting that specific conditions can enhance biodegradation. mdpi.comnih.gov The degradation pathway in this case was proposed to involve the initial cleavage of the C-Cl bond, followed by the breaking of C-C bonds, degrading long-chain alkanes into shorter ones. mdpi.comnih.gov
Anaerobic degradation often proceeds via reductive dechlorination, where chlorine atoms are sequentially removed from the carbon chain. mst.dk This process has been observed for related compounds like 1,1,1-trichloroethane (B11378) (1,1,1-TCA), which can be reductively dehalogenated to 1,1-dichloroethane (B41102). nih.gov A Clostridium species was identified as capable of completely transforming 1,1,1-TCA to 1,1-dichloroethane and acetic acid. nih.gov However, for many chlorinated alkanes, anaerobic degradation can be a very slow process under most environmental conditions. cdc.gov
Plants can also play a role in the transformation of SCCPs. Studies on pumpkin and soybean seedlings have shown that these plants can take up, translocate, and transform SCCP isomers. acs.org The observed transformation pathways included dechlorination, chlorine rearrangement, and even the decomposition of the carbon chain itself, representing new potential metabolism pathways in the environment. acs.org
Abiotic Degradation Processes in Environmental Systems
In addition to biological processes, chlorinated alkanes can undergo abiotic degradation, although they are generally stable. The primary abiotic degradation pathways are hydrolysis and photolysis.
Hydrolysis: This process involves the reaction of the compound with water. For some chlorinated alkanes, like 1,1,1-TCA, hydrolysis is a significant degradation pathway, leading to the formation of acetic acid. clu-in.org However, the rate of hydrolysis is often slow. For 1,1,1-TCA, the abiotic degradation half-life through dehydrohalogenation to 1,1-dichloroethene is estimated to be greater than 2.8 years. nih.gov
Dehydrochlorination: This is another abiotic pathway where hydrogen chloride (HCl) is eliminated from the molecule. cdc.gov For 1,1,1-TCA, this process leads to the formation of 1,1-dichloroethene, another environmental pollutant. clu-in.orgnih.gov Studies have shown this to be a primary degradation pathway for TCA in groundwater. clu-in.orgnih.gov
Photolysis: Direct degradation by sunlight (photolysis) is generally not considered a major environmental fate process for many saturated chlorinated alkanes like 1,1,1-trichloroethane. cdc.gov However, in the upper atmosphere (stratosphere), they can be degraded by shorter wavelength UV light, which contributes to ozone depletion. cdc.gov Some research suggests that under specific UV irradiation, degradation can occur. researchgate.net
A study focusing on a specific SCCP congener in a rice seedling system found that abiotic transformation contributed to its degradation, alongside biotic processes. nih.gov This highlights that both biotic and abiotic pathways can occur simultaneously, leading to a complex array of transformation products. nih.gov
Modeling Environmental Distribution and Persistence
Multimedia environmental fate models are crucial tools for understanding the global distribution and long-term persistence of complex contaminants like chlorinated alkanes. rsc.orgacs.org These models simulate the movement and accumulation of chemicals between different environmental compartments such as air, water, soil, and biota.
Models like the BETR-Global (Berkeley-Trent-Global) model have been used to simulate the global dispersion of SCCPs, MCCPs (medium-chain chlorinated paraffins), and LCCPs (long-chain chlorinated paraffins) from historical emissions dating back to the 1930s. nih.govacs.org These simulations show increasing concentrations of chlorinated paraffins in remote regions like the Arctic, Antarctica, and the Tibetan Plateau, reflecting their high potential for long-range transport. nih.govnih.gov By 2020, modeling indicated that emissions from East Asia, Europe, and North America were the primary contributors to CP contamination in the High Arctic. nih.gov
Modeling studies also highlight the challenges in accurately predicting the fate of these complex mixtures. rsc.org The vast number of isomers and congeners in technical chlorinated paraffin (B1166041) mixtures means that using a single set of physicochemical properties can lead to inaccuracies, particularly in remote and cold regions. Models that incorporate multiple component-specific properties provide a more conservative and likely more accurate assessment of environmental occurrence and risk.
The CoZMoMAN model has been used to evaluate the fate of SCCPs in the Nordic environment. rsc.org While the model could reasonably predict total concentrations, it had difficulty accurately predicting the specific chlorination patterns found in sediment and biota, pointing to uncertainties in environmental half-lives and biotransformation rates as key areas for further research. rsc.org These models are essential for evaluating the effectiveness of global and regional emission-reduction strategies. nih.gov
Explorations in Materials Science and Industrial Applications of 1,1,1 Trichloroheptane
Role as Model Compounds in Polymer Chemistry (e.g., Polyvinyl Chloride Analogs)
1,1,1-Trichloroheptane, while not a household name, serves a significant role in the specialized field of polymer chemistry, particularly as a model compound for understanding the properties and degradation of more complex polymers like polyvinyl chloride (PVC). dokumen.pubresearchgate.netgoogle.comtandfonline.comresearchgate.net The structural similarities between this compound and segments of the PVC polymer chain allow researchers to study fundamental chemical behaviors in a simplified, small-molecule context. dokumen.pubresearchgate.nettandfonline.com
The thermal stability of PVC is a critical factor in its processing and long-term durability. dokumen.pubtandfonline.com Studies have shown that the ideal head-to-tail structure of PVC, containing only secondary chlorines, should theoretically be stable at high temperatures. tandfonline.com However, commercial PVC often degrades at lower temperatures than expected. dokumen.pub To understand this discrepancy, scientists use low-molecular-weight model compounds like 2,4,6-trichloroheptane (B14730593). researchgate.netgoogle.comtandfonline.comresearchgate.net These models help to elucidate the influence of different chlorine atom positions on the molecule's stability. google.com For instance, research on model compounds such as 2-chloropropane (B107684) and 2,4-dichloropentane (B1605460), which represent regular PVC structures, indicates stability up to 200–300 °C. tandfonline.com The study of these analogs provides insights into the initiation mechanisms of PVC degradation, such as dehydrochlorination, where hydrogen chloride is eliminated from the polymer chain. dokumen.pubtandfonline.com
Furthermore, isomers of trichloroheptane, like 2,4,6-trichloroheptane, are synthesized to investigate the relationship between molecular configuration and conformation. researchgate.netresearchgate.net Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with dipole moment measurements on these model compounds, help to determine the conformational structures and tacticity (the stereochemical arrangement of monomer units) of the PVC polymer chain. researchgate.netresearchgate.net This fundamental understanding is crucial for developing strategies to improve the thermal stability and performance of PVC and other chlorinated polymers. dokumen.pub
Research Findings on Trichloroheptane Isomers as PVC Models
| Model Compound | Research Focus | Key Findings | Analytical Techniques |
| 2,4,6-Trichloroheptane | Correlation between configuration and conformation. researchgate.netresearchgate.net | Determined conformational structures of stereoisomers. researchgate.net Provided insights into PVC chain conformation and tacticity. researchgate.netresearchgate.net | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Dipole Moment Measurements. researchgate.netresearchgate.net |
| 1,4,7-Trichloroheptane | Analogy for PVC thermal stability. dokumen.pub | Commercial PVC exhibits lower thermal stability than expected based on this and similar model compounds. dokumen.pub | Thermal Analysis. dokumen.pub |
| 2,4-Dichloropentane & 2,4,6-Trichloroheptane | Initiation systems for polymerization. google.com | In the presence of a Lewis acid like BCl₃, these compounds can initiate the polymerization of monomers like isobutene. google.com | Gel Permeation Chromatography (GPC). google.com |
Research into Catalytic or Reagent Roles in Organic Synthesis
While extensive research on this compound as a catalyst is not widely documented, its role as a reagent in organic synthesis is an area of investigation. scbt.com Catalysts function by lowering the activation energy of a reaction, thereby increasing its rate without being consumed in the process. anl.govlongdom.orglibretexts.org Reagents, on the other hand, are substances consumed during a chemical reaction. scbt.com
The chemical structure of this compound, with its trichloromethyl group, makes it a potential precursor or intermediate in various synthetic pathways. For example, similar trichloromethylated compounds are used in Wittig-type reactions to synthesize complex molecules. organic-chemistry.org The deprotonation of a related compound, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride, generates a phosphorane that reacts with aldehydes to create trichloromethylated olefins. organic-chemistry.org These olefins are then used to synthesize (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes, which are valuable building blocks in organic synthesis. organic-chemistry.org
Hypothetically, this compound could be used to study substitution and reduction reactions. The presence of the CCl₃ group allows for a range of chemical transformations. For instance, it could potentially undergo reactions to form other functional groups, making it a useful starting material for more complex molecules. The synthesis of this compound itself can be achieved through the reaction of 1-hexene (B165129) with chloroform (B151607). chemsrc.com
Potential Synthetic Routes Involving this compound
| Reactants | Product | Reaction Type |
| 1-Hexene, Chloroform chemsrc.com | This compound chemsrc.com | Addition |
| This compound, Reducing Agent | Dichloro- or Monochloro-heptane derivatives | Reduction |
| This compound, Nucleophile | Substituted heptane (B126788) derivatives | Nucleophilic Substitution |
Potential in Advanced Materials Fabrication (e.g., Metal-Organic Frameworks)
The fabrication of advanced materials is a cornerstone of modern materials science, encompassing the development of materials with novel or enhanced properties for a wide range of applications. routledge.comresearchgate.netbritannica.comwordpress.com While direct applications of this compound in the fabrication of advanced materials like Metal-Organic Frameworks (MOFs) are not extensively reported, its properties as a chlorinated alkane and a potential solvent or reagent suggest hypothetical roles.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. nih.govwikipedia.orgrsc.orgrsc.orgmdpi.com The synthesis of MOFs often takes place in a solvent, and the choice of solvent can influence the resulting crystal structure and properties. Chlorinated solvents are sometimes used in these syntheses. Given that chlorinated alkanes can be used as specialty solvents, it is plausible that this compound could be investigated as a solvent or co-solvent in the synthesis of specific MOFs, potentially influencing pore size, surface area, or framework topology.
Furthermore, the functionalization of MOFs, either pre-synthetically by modifying the organic linker or post-synthetically by reacting with the synthesized framework, is a key strategy for tailoring their properties. rsc.org While speculative, a molecule like this compound, or derivatives thereof, could potentially be used as a building block for an organic linker or as a reagent for post-synthetic modification, introducing chlorine atoms into the MOF structure. This could impart specific properties, such as altered hydrophobicity or reactivity, to the final material. The development of MOFs with incorporated functional groups is an active area of research, with applications in gas storage, separation, and catalysis. nih.govwikipedia.orgrsc.orgmdpi.com
Future Directions and Emerging Research Avenues for 1,1,1 Trichloroheptane
Integration of Machine Learning in Predictive Chemistry for Trichloroheptanes
The convergence of data science and chemistry is revolutionizing how researchers predict molecular behavior and reaction outcomes. Machine learning (ML) offers a powerful toolkit to forecast the properties and reactivity of compounds like trichloroheptanes, potentially reducing the need for extensive and costly empirical testing. neurips.ccnips.ccnih.gov
Future research will likely focus on developing specialized ML models for halogenated alkanes. These models can be trained on large datasets from sources like the Reaxys database to predict a range of characteristics. beilstein-journals.org By inputting molecular structures, often represented as molecular fingerprints or graph-based descriptors, algorithms such as random forests, graph machines (GM), and various neural networks (NN) can learn the complex relationships between structure and properties. beilstein-journals.orgacs.orgresearchgate.net
Key predictive tasks for trichloroheptanes include:
Property Prediction: ML models have already shown success in predicting fundamental physicochemical properties like boiling points, critical temperatures, and vapor pressure for classes of chemicals including halogenated hydrocarbons. acs.orgresearchgate.net For 1,1,1-trichloroheptane, this could be extended to predict its environmental fate parameters, such as soil adsorption coefficients or biodegradability, by learning from data on analogous chlorinated paraffins.
Reactivity and Reaction Outcome Prediction: A significant frontier is the prediction of reaction outcomes. nih.gov Models can be trained to identify the most likely products when this compound is subjected to specific reagents and conditions. neurips.ccnips.cc This involves classifying reaction types or even predicting reaction yields and optimal conditions, thereby accelerating the discovery of new synthetic transformations. beilstein-journals.org For instance, an ML model could predict the success rate of a novel catalytic dehalogenation reaction for this compound based on the catalyst, solvent, and temperature inputs.
To improve predictive accuracy, researchers are exploring advanced techniques like deep learning with convolutional neural networks (CNN), transfer learning, and uncertainty-based active learning. researchgate.net These methods can enhance model robustness, especially when data for specific subclasses like long-chain chlorinated alkanes is sparse. researchgate.netnih.gov
Interactive Table: Machine Learning Models in Predictive Chemistry
Development of Sustainable Synthetic Routes and Degradation Strategies
The principles of green chemistry—emphasizing waste reduction, use of safer chemicals, and energy efficiency—are guiding the next generation of chemical synthesis and remediation. For this compound, this involves developing both cleaner production methods and more effective degradation pathways.
Sustainable Synthetic Routes: Future research will move away from traditional halogenation methods that may use harsh reagents. Promising avenues include photoredox catalysis, which uses visible light to drive reactions under mild conditions. rsc.orgnih.gov For example, sustainable decarboxylative chlorination has been demonstrated for a wide range of carboxylic acids using a metal-free photoredox system, offering a potential green route to chlorinated alkanes. rsc.orgnih.gov Another approach involves using safer, more readily available chlorinating agents like N,N-dichloroacetamide in metal-free, light-driven processes. mdpi.com Iron-catalyzed reactions, which use an earth-abundant and non-toxic metal, are also emerging as a practical method for creating carbon-heteroatom bonds in chlorinated alkanes. chinesechemsoc.org
Sustainable Degradation Strategies: The persistence of chlorinated alkanes in the environment necessitates effective degradation methods. nih.gov Research is increasingly focused on strategies that can break down these compounds into less harmful substances.
Reductive Dehalogenation: This process replaces chlorine atoms with hydrogen. Studies on related compounds show that this can be achieved using various methods. Photocatalysis, using materials like cadmium sulfide (B99878) (CdS)-based catalysts or platinum-palladium (Pt-Pd) bimetallic nanoparticles, can achieve complete reductive dehalogenation using visible light under mild conditions. acs.orgmdpi.com Reduction is also a key treatment strategy for three-carbon chlorinated aliphatic hydrocarbons, where chlorine atoms are gradually substituted with hydrogen. tandfonline.com
Oxidative Degradation: In-situ chemical oxidation (ISCO) is another powerful technique. Unactivated persulfate (PS) has been shown to degrade a wide range of halogenated hydrocarbons, with degradation rates for chlorinated alkanes often increasing with the number of chlorine substituents. tandfonline.com Advanced oxidation processes that generate highly reactive hydroxyl radicals, such as those mediated by iron-based nanomaterials in the rhizosphere of plants, are being explored for highly chlorinated contaminants. acs.org
Biodegradation: While slower, biodegradation offers an environmentally benign approach. Certain bacteria, such as Rhodococcus sp., can biodegrade chlorinated alkanes, although the rate of degradation tends to decrease with higher chlorine content. nih.govijabbr.com Research into discovering and engineering microbes with enhanced dehalogenation capabilities is a key interdisciplinary goal. utoronto.ca
Advanced In-Situ Spectroscopic Monitoring of Reactions involving this compound
To optimize chemical reactions, a real-time understanding of reaction kinetics, intermediates, and mechanisms is crucial. Advanced in-situ (in the reaction mixture) spectroscopic techniques provide a window into these processes without the need for sampling and quenching. For reactions involving this compound, these methods can enable precise control and rapid optimization.
The primary techniques applicable are:
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring the progress of organic reactions in real-time. researchgate.net By passing the reaction mixture through a transmission cell, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. researchgate.net For a dehalogenation reaction of this compound, one could monitor the disappearance of the C-Cl vibrational bands and the appearance of C-H bands. This technique has been successfully used to study hydrodehalogenation reactions of other halogenated compounds. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS): SERS is particularly useful for studying reactions occurring on the surface of metal nanoparticles, which are often used as catalysts. It provides high sensitivity and can elucidate reaction mechanisms at the catalyst-solution interface. For example, SERS has been used to monitor Pd-catalyzed Suzuki coupling reactions of halogenated aromatic hydrocarbons, confirming the reaction mechanism. acs.org This could be applied to study novel catalytic transformations of this compound on plasmonic nanoreactors.
Other Techniques: Real-time monitoring can also be accomplished with other methods like Powder X-ray Diffraction (PXRD) for solid-state reactions and evolved gas analysis (EGA) to identify gaseous byproducts from degradation reactions. polimi.itfrontiersin.org
These monitoring techniques are essential for scaling up reactions safely and efficiently, ensuring product quality, and gaining fundamental mechanistic insights that can lead to the design of better catalysts and processes. mt.com
Exploration of Novel Catalytic Systems for Halogenated Hydrocarbon Chemistry
Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts for activating and transforming stable C-Cl bonds in compounds like this compound is a major research focus. The goal is to find systems that are more efficient, selective, and sustainable than traditional methods.
Emerging catalytic strategies include:
Photocatalysis: As mentioned, photocatalysts that can be activated by visible light are highly desirable. Metal-organic frameworks (MOFs) are emerging as robust and efficient photocatalysts for dehalogenation, capable of reducing a wide range of substrates under mild conditions. nih.gov Conjugated microporous polymers (CMPs) are another class of materials being designed for photocatalytic dehalogenation, with recent work showing that planar structures enhance charge separation and lead to high reaction conversions. rsc.org
Earth-Abundant Metal Catalysis: To reduce reliance on expensive and rare precious metals like palladium, research is turning to catalysts based on iron, nickel, copper, and manganese. mdpi.com Iron-catalyzed systems have been developed for the borylation and silylation of unactivated alkyl chlorides, providing a green and practical route to valuable synthetic intermediates. chinesechemsoc.org Nickel-based catalysts have also proven effective in C-C bond-forming reactions involving unactivated alkyl halides. nih.gov
Nanocatalysis: Metal nanoparticles offer high surface area and unique catalytic properties. The synthesis and characterization of palladium, nickel, and platinum nanoparticles are being explored for a variety of C-C bond formation reactions. The activity of these nanocatalysts can be tuned by controlling their size, shape, and stabilizing ligands.
Pnictocatalysis: A new frontier in catalysis involves using pnictogens (Group 15 elements) as the catalytic site. Recent research has shown that materials like black phosphorus can catalyze radical C-C coupling reactions, marking a new area for exploration in organohalogen chemistry.
These novel systems are being applied to a range of important transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada-Corriu) that form new carbon-carbon bonds, which are fundamental operations in synthetic chemistry. mdpi.comnih.govcsic.esacs.org
Interdisciplinary Research with Environmental Science and Engineering for Chlorinated Alkanes
The lifecycle of a chemical like this compound does not end in the laboratory. Its potential release, persistence, and impact on ecosystems necessitate a strong collaboration between chemists, environmental scientists, and engineers. Chlorinated alkanes, also known as chlorinated paraffins, are recognized for their potential to persist in the environment, bioaccumulate in organisms, and undergo long-range atmospheric transport. nih.govnih.govcanada.ca
Key areas for interdisciplinary research include:
Environmental Fate and Transport: Understanding how this compound moves through air, water, and soil is crucial for predicting environmental exposure and risk. nih.govrsdynamics.com This involves creating and validating models that consider its physicochemical properties, such as vapor pressure and water solubility, to predict its distribution in different environmental compartments. canada.caresearchgate.net
Bioaccumulation and Toxicology: Research is needed to determine the extent to which this compound and its degradation products accumulate in food webs and to assess their potential toxicity to wildlife and humans. nih.govnih.gov This requires sensitive analytical methods to detect these compounds in environmental and biological samples.
Remediation Technologies: Chemical engineers and environmental scientists must work together to develop and optimize practical remediation strategies for contaminated sites. utoronto.cauml.edu This includes scaling up promising degradation techniques like ISCO and bioremediation from the lab to the field, and developing new materials and methods for stimulating the in-situ dechlorination of contaminants in soil and groundwater. uml.eduumn.edu
Wastewater Treatment and Epidemiology: Collaboration with civil and environmental engineers is vital for managing industrial effluents and understanding contaminant pathways. u-tokyo.ac.jp The emerging field of wastewater-based epidemiology could potentially be used to monitor the industrial use and release of specific chlorinated compounds in a given area.
Ultimately, a holistic, systems-level approach is required to manage the environmental footprint of chlorinated alkanes, balancing their industrial utility with the protection of environmental and human health.
Q & A
Q. What analytical methods are recommended for quantifying 1,1,1-Trichloroheptane in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard, offering high sensitivity and specificity. Calibration curves should be validated using deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects. For groundwater analysis, purge-and-trap concentration methods coupled with GC-ECD (electron capture detection) improve detection limits to 0.1 µg/L. Method validation must include spike recovery tests (85–115%) and precision checks (RSD < 10%) across replicates .
Q. What are the primary biodegradation pathways of this compound under anaerobic conditions?
Anaerobic reductive dechlorination dominates, with sequential removal of chlorine atoms to produce 1,1-dichloroheptane and chloroheptane as intermediates. Dehalococcoides spp. strains are key degraders, achieving complete dechlorination to heptane within 60–90 days at redox potentials below -250 mV. Confirm biodegradation via chloride ion release measurements and compound-specific isotope analysis (CSIA) to distinguish biotic vs. abiotic pathways .
Q. What experimental design considerations are critical for assessing this compound's chronic toxicity in mammalian models?
Follow OECD Guideline 453 with modifications:
- Use three dose levels (derived from subchronic NOAEL/LOAEL data) and include satellite groups for biomarker analysis (e.g., hepatic CYP450 activity).
- Control volatile losses via sealed metabolic cages with real-time air monitoring.
- Conduct histopathology on liver, kidney, and nervous tissue, with blinded evaluation to reduce bias .
Advanced Research Questions
Q. How can dual carbon-chlorine isotope analysis (δ¹³C and δ³⁷Cl) elucidate degradation pathways of this compound in contaminated aquifers?
Dual isotope slopes (Λ = Δδ¹³C/Δδ³⁷Cl) differentiate degradation mechanisms. For example, Λ = 0.5 ± 0.1 indicates hydrolytic degradation, while Λ > 2 suggests reductive dechlorination. Field data must be compared to laboratory-derived enrichment factors (ε) and modeled using Rayleigh distillation equations to account for background isotopic variability .
Q. How can compound-specific isotope analysis (CSIA) be integrated into environmental fate models for this compound plumes?
Incorporate δ¹³C and δ³⁷Cl into reactive transport models (e.g., RT3D-ISC) to refine biodegradation rate constants. Inverse modeling of field-derived isotope vs. concentration plots reduces attenuation uncertainty by ≥40% compared to first-order decay models. Calibration requires parallel microcosm experiments to isolate ε values for specific microbial consortia .
Q. What statistical approaches are optimal for meta-analysis of this compound's genotoxicity data with heterogeneous study designs?
Use random-effects models weighted by study quality scores (e.g., blinding, OECD compliance). Exclude studies with high risk of selection bias or inadequate exposure verification. Sensitivity analyses should stratify data by assay type (Ames test vs. comet assay) and adjust for interspecies metabolic differences via allometric scaling .
Q. How should researchers address contradictory findings in this compound toxicology studies across species or exposure models?
Apply systematic frameworks like ATSDR's modified OHAT approach to grade evidence quality. Upgrade confidence levels if multiple studies show consistency in outcomes (e.g., hepatotoxicity across rats and mice). Use risk-of-bias tools to evaluate confounding factors (e.g., solvent carriers in inhalation studies) and conduct dose-response alignment using physiologically based pharmacokinetic (PBPK) modeling .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., CSIA + metabolite profiling) and apply Hill’s criteria for causality (e.g., strength, temporality) .
- Chemical Characterization : Report purity (GC-FID), isotopic composition (if applicable), and stability data to ensure reproducibility. Batch-specific certificates should document contaminants (e.g., heavy metals < 1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
